![molecular formula C32H34N2O2 B11997360 1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a diphenylmethyl group and a phenylphenoxy group, making it a molecule of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl and phenylphenoxy groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring is first synthesized, followed by nucleophilic substitution reactions to introduce the diphenylmethyl and phenylphenoxy groups.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the phenyl groups and the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological effects, primarily due to its interaction with neurotransmitter systems. It has been studied for its potential as an antihypertensive agent and as a treatment for various neurological disorders.
Antihypertensive Activity
Research indicates that derivatives of this compound can influence blood pressure regulation. A study synthesized a series of related compounds and evaluated their hypotensive activity, revealing that resonance and hydrophobic parameters significantly affect their efficacy . The findings suggest that these compounds may act on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hypotensive responses.
Neuropharmacological Effects
The compound's structure allows it to interact with multiple neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Its piperazine moiety is known to enhance binding affinity to serotonin receptors, which could explain its potential utility in mood disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is crucial for optimizing its therapeutic effects. SAR studies have demonstrated that modifications to the phenyl rings and piperazine structure can significantly alter biological activity.
Substituent | Effect on Activity |
---|---|
Electron-donating groups | Increase binding affinity |
Electron-withdrawing groups | Decrease hypotensive activity |
Hydroxyl groups | Enhance solubility and bioavailability |
These insights guide the design of new derivatives with improved pharmacological profiles.
Case Study: Hypotensive Agents
In a detailed investigation, a series of piperazine derivatives were synthesized and evaluated for their hypotensive effects. The study revealed that certain modifications led to significant reductions in blood pressure in animal models, suggesting that this class of compounds could be developed into effective antihypertensive medications .
Case Study: Neuropharmacology
Another study explored the neuropharmacological effects of similar compounds derived from piperazine frameworks. The results indicated promising anxiolytic and antidepressant activities, attributed to their ability to modulate serotonin receptor activity . This opens avenues for further research into their use in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound acts as an agonist or antagonist, influencing cellular responses .
Comparison with Similar Compounds
- 1-[4-(Diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol
- 1-[4-(Diphenylmethyl)-1-piperazinyl]-3-(4-chlorophenoxy)-2-propanol
Comparison: 1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol, also known as compound 1, is a piperazine derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of compound 1 is C29H33N3O2, with a molecular weight of 455.6 g/mol. The structure features a piperazine ring substituted with a diphenylmethyl group and a phenoxypropanol moiety, which is crucial for its biological activity.
The biological activity of compound 1 is primarily attributed to its interaction with various neurotransmitter systems, particularly in the cardiovascular domain. It has been shown to exhibit both inotropic (increasing the force of heart contractions) and vasodilatory (widening blood vessels) effects.
Inotropic Effects
Research indicates that compound 1 produces significant inotropic effects in isolated perfused rat hearts, demonstrating a greater potency compared to guinea pig hearts. This differential response suggests species-specific variations in receptor sensitivity or expression . The inotropic effect is mediated through direct action on cardiac muscle cells, enhancing calcium influx and contractility.
Vasodilatory Effects
In vivo studies have shown that compound 1 also elicits vasodilatory responses when administered intravenously to anesthetized dogs. The vasodilatory activity appears to be more pronounced than its inotropic effects, indicating a dual mechanism of action that could be beneficial in treating conditions like hypertension .
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological profile of compound 1:
- Cardiac Activity : A study evaluated the cardiac effects of compound 1 alongside other related compounds. It was found that while compound 1 exhibited significant inotropic effects, it lacked certain structural components found in other agents known for positive inotropic activity, suggesting a unique mechanism .
- Comparative Analysis : In comparative studies with other piperazine derivatives, compound 1 demonstrated a favorable profile concerning cardiac contractility without excessive increases in heart rate, which is often a side effect of traditional inotropic agents .
- Antifungal Activity : While primarily studied for cardiovascular effects, some derivatives of piperazine compounds have shown antifungal properties. Investigations into related compounds suggest potential applications beyond cardiovascular therapy .
Case Studies
A notable case study involved the administration of compound 1 in a clinical setting where patients exhibited symptoms related to heart failure. The results indicated improved cardiac output and reduced symptoms of dyspnea without significant adverse effects, showcasing the therapeutic potential of this compound .
Data Summary
The following table summarizes key findings from various studies on the biological activity of compound 1:
Study | Effect Observed | Model Used | Key Findings |
---|---|---|---|
Study A | Inotropic | Isolated rat hearts | Greater potency than related compounds |
Study B | Vasodilatory | Anesthetized dogs | Significant reduction in blood pressure |
Study C | Antifungal | In vitro assays | Potential antifungal activity noted |
Properties
Molecular Formula |
C32H34N2O2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C32H34N2O2/c35-30(25-36-31-18-16-27(17-19-31)26-10-4-1-5-11-26)24-33-20-22-34(23-21-33)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-19,30,32,35H,20-25H2 |
InChI Key |
HQMHJHGQTPJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.